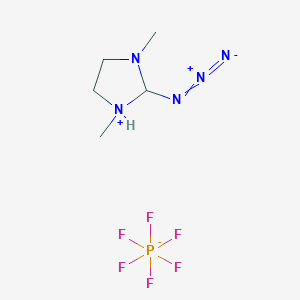

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate is a chemical compound with the molecular formula C5H10F6N5P. It is known for its application as an efficient diazo transfer reagent, particularly in the preparation of azides from primary amines. This compound is an alternative to tosyl azide, offering an easier-to-separate water-soluble by-product .

Métodos De Preparación

The synthesis of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate typically involves the reaction of 2-chloro-1,3-dimethylimidazolidinium chloride with sodium azide. This reaction produces the corresponding crystalline phosphate salt, which is stable and safe to handle . The reaction conditions usually require a controlled environment to ensure the safety and purity of the product.

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions.

Análisis De Reacciones Químicas

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate undergoes several types of chemical reactions, including:

Substitution Reactions: It is primarily used in diazo transfer reactions, where it transfers the azido group to primary amines to form azides.

Click Chemistry: This compound is suitable for click chemistry reactions, which are used to join small units together in a highly efficient and specific manner.

Common reagents used in these reactions include primary amines and various solvents that facilitate the reaction. The major products formed from these reactions are organic azides, which are valuable intermediates in organic synthesis.

Aplicaciones Científicas De Investigación

Synthesis of ADMP

The synthesis of 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate typically involves the reaction of 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate with sodium azide. The process is conducted in a nitrogen atmosphere to prevent moisture interference:

-

Reagents :

- 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate

- Sodium azide

- Acetonitrile (solvent)

- Procedure :

Diazo-Transfer Reagent

ADMP is primarily used for the diazo-transfer reaction , which converts primary amines and alcohols into their corresponding azides. This reaction is crucial for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Efficiency : The diazo-transfer from ADMP to alcohols occurs under mild conditions, yielding high purity products due to the solubility of byproducts in water .

| Substrate Type | Product Type | Yield (%) |

|---|---|---|

| Primary Amines | Organic Azides | High |

| Alcohols | Organic Azides | High |

Synthesis of Organic Azides

ADMP facilitates the direct synthesis of organic azides from alcohols and amines without the need for metal catalysts, making it an environmentally friendly option. The reactions generally proceed smoothly with minimal side reactions .

Safety and Stability

ADMP has been evaluated for its safety profile. It shows controllable explosiveness and can be safely handled below its decomposition temperature (preferably not exceeding 100 °C). This property makes it a preferred choice over other azidation reagents that may pose higher risks .

Case Study 1: Efficient Azide Transfer to Primary Amines

A study demonstrated that ADMP could convert primary amines into azides effectively without metal catalysts, achieving yields above 90% when using suitable bases like DMAP or stronger alkylamines . The mechanism was supported by X-ray crystallography and density functional theory calculations.

Case Study 2: Synthesis of Benzyl Azides from Alcohols

Another investigation highlighted the use of ADMP in synthesizing benzyl azides from corresponding alcohols under mild conditions. The reaction yielded high purity products with minimal byproducts, showcasing ADMP's utility in synthetic organic chemistry .

Mecanismo De Acción

The mechanism of action of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate involves the transfer of the azido group to a primary amine. This process is facilitated by the compound’s structure, which allows for the efficient transfer of the azido group under mild conditions. The molecular targets in this reaction are the primary amines, which react with the azido group to form azides .

Comparación Con Compuestos Similares

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate is unique due to its stability and efficiency as a diazo transfer reagent. Similar compounds include:

2-Azido-1,3-dimethylimidazolinium chloride: This compound also serves as a diazo transfer reagent but may have different solubility and handling properties.

Tosyl azide: A traditional diazo transfer reagent that produces less easily separable by-products compared to this compound.

These similar compounds highlight the advantages of this compound in terms of ease of use and product separation.

Actividad Biológica

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) is a specialized chemical compound primarily recognized for its role as a diazo transfer reagent. This compound facilitates the conversion of primary amines to azides, which are vital intermediates in organic synthesis and bioconjugation applications. Understanding the biological activity of ADMP is crucial for its effective application in various scientific fields, including medicinal chemistry and materials science.

ADMP has the molecular formula C5H10F6N5P and is characterized by its stability and safety in handling. It typically appears as a white crystalline solid with a melting point ranging from 202 to 204 °C. Its structure includes an imidazolidin-1-ium core, which is pivotal for its reactivity in azide transfer reactions.

The primary mechanism of action for ADMP involves the electrophilic transfer of the azido group to nucleophilic primary amines. This reaction is facilitated by the hexafluorophosphate anion, which stabilizes the positively charged imidazolidin-1-ium species. The reaction conditions typically involve mild temperatures and organic solvents such as acetonitrile or dichloromethane, allowing for efficient conversion with minimal byproduct formation .

Biological Applications

ADMP's biological applications are diverse, particularly in the fields of click chemistry and bioconjugation:

- Click Chemistry : ADMP is utilized in click chemistry protocols to synthesize azides that can be further reacted with alkynes to form triazoles, which are important in drug development and materials science .

- Bioconjugation : The compound facilitates the labeling of biomolecules with azide groups, enabling researchers to study various biological processes through techniques such as fluorescence imaging and mass spectrometry .

Case Studies

Several studies have highlighted the effectiveness of ADMP in biological contexts:

- Direct Synthesis of Organic Azides : In a study by Kitamura et al., ADMP was used to convert alcohols into azides under mild conditions. The resulting azides were easily isolated due to the high solubility of byproducts in water, demonstrating ADMP's utility in organic synthesis .

- Metal-Free Diazo Transfer Reactions : Research published in Organic & Biomolecular Chemistry showcased that ADMP could achieve high yields in diazo-transfer reactions without metal catalysts, emphasizing its efficiency and safety profile compared to traditional methods .

- Structural Analysis : X-ray crystallography and density functional theory (DFT) calculations have been employed to study the structure of ADMP and elucidate its reaction mechanisms, providing insights into optimizing reaction conditions for better yields .

Comparative Analysis

The following table summarizes key properties and applications of ADMP compared to similar compounds:

| Compound Name | Mechanism | Applications | Stability |

|---|---|---|---|

| 2-Azido-1,3-dimethylimidazolidin-1-ium HF | Diazo transfer | Organic synthesis, bioconjugation | High |

| Tosyl Azide | Diazo transfer | Organic synthesis | Moderate |

| 2-Chloro-1,3-dimethylimidazolidin-1-ium HF | Electrophilic substitution | Synthetic chemistry | Low |

Propiedades

Número CAS |

1266134-54-6 |

|---|---|

Fórmula molecular |

C5H10F6N5P |

Peso molecular |

285.1305802 |

Nombre IUPAC |

2-azido-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate |

InChI |

InChI=1S/C5H11N5.F6P/c1-9-3-4-10(2)5(9)7-8-6;1-7(2,3,4,5)6/h5H,3-4H2,1-2H3;/q;-1/p+1 |

SMILES |

C[NH+]1CCN(C1N=[N+]=[N-])C.F[P-](F)(F)(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.